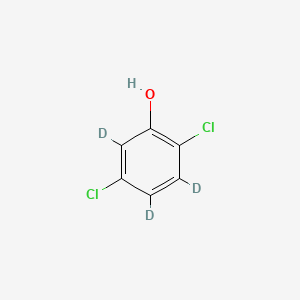

2,5-Dichlorophenol-3,4,6-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichlorophenol-3,4,6-d3 (2,5-DCP-d3) is a stable, deuterated chlorinated phenol. It has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is a useful tool for investigating the structure and function of biological molecules and can be used to study the effects of environmental toxins.

Applications De Recherche Scientifique

Isotopic Abundance in Dichlorophenol Isomers

A study by Trivedi et al. (2016) explored the isotopic abundance ratios in dichlorophenol isomers, including 2,5-dichlorophenol, when treated with biofield energy. This treatment was found to significantly alter the isotopic abundance ratios, which could affect the bond energy, reactivity, and stability of the compounds. Such changes are crucial for understanding the environmental and chemical behavior of dichlorophenol isomers, including 2,5-dichlorophenol, and could impact their use in pharmaceuticals, dyes, and as preservatives (Trivedi et al., 2016).

Photoreaction Mechanisms

Akai et al. (2001) studied the photoreaction mechanisms of multiple chloro-substituted derivatives of chlorophenol, including 2,5-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. The research provides insight into how sunlight and other light sources can influence the chemical pathways and degradation of these compounds in the environment, which is essential for predicting their behavior in natural waters and treated effluents (Akai et al., 2001).

Analytical Methods for Synthesis Intermediates

Zhang et al. (2020) developed HPLC and GC methods for analyzing 2,5-dichlorophenol, a key intermediate in the synthesis of dicamba. Their work emphasizes the importance of efficient analytical techniques for monitoring and optimizing the production processes of herbicides, ensuring purity and effectiveness while minimizing environmental impact (Zhang et al., 2020).

Environmental Degradation Studies

Diristiani et al. (2021) compared the degradation of 2,4-dichlorophenol and 2,5-dichlorophenol using a DBD non-thermal plasma reactor, highlighting advanced oxidation processes for effective pollutant removal from industrial wastewater. Such studies are critical for developing technologies that can efficiently remove hazardous compounds from water, thereby reducing health risks and environmental damage (Diristiani et al., 2021).

Electrochemical Sensors for Pollution Monitoring

Dong et al. (2016) developed a highly sensitive electrochemical sensor based on metal-organic frameworks for determining 2,4-dichlorophenol in water samples. This approach showcases the application of novel materials in monitoring water quality and detecting pollutants at low concentrations, essential for environmental protection and regulatory compliance (Dong et al., 2016).

Propriétés

IUPAC Name |

2,5-dichloro-3,4,6-trideuteriophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANCECPPZPIPNO-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenol-3,4,6-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)

![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)